
Fosravuconazol
Descripción general
Descripción
Fosravuconazol, conocido por su nombre comercial Nailin, es un agente antifúngico triazol. Se utiliza principalmente en Japón para el tratamiento de la onicomicosis, una infección micótica de las uñas. This compound es un profármaco que se convierte en ravuconazol, que ejerce los efectos antifúngicos .
Aplicaciones Científicas De Investigación
Eumycetoma Treatment
Eumycetoma is a chronic fungal infection caused by various fungi, notably Madurella mycetomatis. Fosravuconazole has been evaluated in clinical trials for its effectiveness in treating this condition.
Clinical Trials and Efficacy
- Study Design : A significant double-blind, randomized clinical trial was conducted by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with the Mycetoma Research Centre in Sudan. The trial compared fosravuconazole with itraconazole, the current standard of care.
- Results : The trial reported an efficacy rate of 65% and 85% for fosravuconazole at doses of 300 mg and 200 mg respectively, compared to an 80% efficacy rate for itraconazole at 400 mg. Although the differences were not statistically significant, fosravuconazole demonstrated substantial advantages in terms of dosing frequency—once weekly versus daily administration for itraconazole .
Treatment Group | Efficacy Rate (%) | Dosing Frequency |
---|---|---|
Fosravuconazole 300 mg | 65% | Once weekly |
Fosravuconazole 200 mg | 85% | Once weekly |
Itraconazole 400 mg | 80% | Daily |
Patient Benefits
Fosravuconazole offers several patient-friendly features:
- Reduced Pill Burden : Patients take only two pills per week compared to four daily pills for itraconazole, significantly improving adherence .
- Safety Profile : The drug has been reported to have minimal interactions with other medications and can be taken with or without food, enhancing its usability in diverse patient populations .
Onychomycosis Treatment
Onychomycosis, a fungal infection of the nails, is another area where fosravuconazole shows promise.
Clinical Findings
A multicenter double-blind randomized phase III study assessed the safety and efficacy of fosravuconazole L-lysine ethanolate for treating onychomycosis:
- Participants : The study involved 153 patients with significant toenail involvement.
- Outcomes : Fosravuconazole demonstrated complete cure rates of approximately 59.4% compared to just 5.8% in the placebo group after 48 weeks .
Treatment | Complete Cure Rate (%) | P-value |
---|---|---|
Fosravuconazole | 59.4 | <0.001 |
Placebo | 5.8 |
Broader Implications and Future Directions
The successful application of fosravuconazole in treating eumycetoma and onychomycosis highlights its potential role in addressing other fungal infections, particularly in resource-limited settings where conventional treatments may be less accessible or effective.
Research Opportunities
- Further studies are warranted to explore the efficacy of fosravuconazole against other fungal pathogens and its potential role in combination therapies.
- Investigating pharmacokinetics and long-term safety profiles will be crucial as more data becomes available from ongoing and future trials.
Mecanismo De Acción
El fosravuconazol actúa inhibiendo la enzima lanosterol 14α-desmetilasa, que es crucial para la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos. Al inhibir esta enzima, el this compound altera la integridad de la membrana celular del hongo, lo que lleva a la muerte celular y la erradicación de la infección .
Análisis Bioquímico
Biochemical Properties
Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Cellular Effects
Fosravuconazole has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .
Molecular Mechanism
The molecular mechanism of action of Fosravuconazole involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Fosravuconazole has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth
Metabolic Pathways
Fosravuconazole is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .
Transport and Distribution
As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .
Subcellular Localization
Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .
Métodos De Preparación
La preparación de fosravuconazol implica la síntesis de su forma activa, ravuconazol. La ruta sintética comienza con la conversión de éster metílico a una amida de morfolina en presencia de metóxido de sodio catalítico. Luego, el alcohol se protege para generar éter tetrahidropiranílico. La formación del reactivo de Grignard a partir del bromuro correspondiente se controla en tiempo real mediante el seguimiento de la reacción por infrarrojos. Este reactivo luego se hace reaccionar con amida para producir aril cetona. La epoxidación de Corey-Chaykovsky y la apertura de epóxido posterior se realizan en un proceso de un solo paso. Luego, el epóxido se abre para formar alcohol y el grupo protector tetrahidropiranílico se elimina para generar un diol intermedio. Este diol se convierte en epóxido trisustituido a través de la mesilación selectiva del alcohol secundario .
Para la producción industrial, el this compound se O-alquila con clorometilfosfato de di-terc-butilo para proporcionar éster fosfato. Luego, el éster se somete a ácido trifluoroacético e hidróxido de sodio acuoso para proporcionar el ácido libre, que posteriormente se convierte en this compound L-lisina etanolato .
Análisis De Reacciones Químicas
El fosravuconazol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden convertir el this compound en su forma activa, ravuconazol.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de triazol, lo que lleva a la formación de diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen metóxido de sodio, reactivos de Grignard y ácido trifluoroacético. Los principales productos formados a partir de estas reacciones son ravuconazol y sus derivados .
Comparación Con Compuestos Similares
El fosravuconazol es similar a otros agentes antifúngicos triazol como itraconazol y fluconazol. Tiene varias características únicas:
Mayor Potencia: El this compound ha mostrado una mayor potencia contra las cepas resistentes a fluconazol.
Mejor Solubilidad y Biodisponibilidad: La forma profármaco, this compound L-lisina etanolato, tiene una mejor solubilidad y biodisponibilidad oral en comparación con ravuconazol.
Reducción de la Carga de Pastillas: El this compound requiere menos dosis en comparación con el itraconazol, lo que lo hace más fácil de administrar para el paciente.
Compuestos similares incluyen:
Itraconazol: Otro agente antifúngico triazol utilizado para el tratamiento de diversas infecciones micóticas.
Fluconazol: Un agente antifúngico triazol ampliamente utilizado con un amplio espectro de actividad.
Ravuconazol: La forma activa del this compound, utilizada por sus potentes efectos antifúngicos.
Actividad Biológica
Fosravuconazole L-lysine ethanolate (F-RVCZ) is a prodrug of ravuconazole, a novel triazole antifungal agent that exhibits broad and potent antifungal activity. This article delves into the biological activity of fosravuconazole, focusing on its efficacy, mechanism of action, and clinical applications based on diverse research findings.
Fosravuconazole functions primarily by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This inhibition leads to compromised cell membrane integrity and ultimately results in fungal cell death. The antifungal activity is effective against various pathogenic fungi, including:
- Dermatophytes : Trichophyton species
- Yeasts : Candida species
- Molds : Aspergillus species
- Cryptococcus spp.
Unlike other azole antifungals, fosravuconazole exhibits minimal inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which reduces the risk of drug interactions significantly .
Onychomycosis Treatment
A pivotal study investigated the efficacy and safety of fosravuconazole in treating onychomycosis. In this multicenter, double-blind, randomized trial involving 153 Japanese patients with significant toenail involvement, the results demonstrated:
- Complete Cure Rates :
- Fosravuconazole: 59.4% (60 out of 101 patients)
- Placebo: 5.8% (3 out of 52 patients)
The statistical significance was profound with , indicating that fosravuconazole significantly outperformed placebo in achieving complete cure .
Treatment Group | Complete Cure Rate (%) | Confidence Interval (%) | P-Value |
---|---|---|---|
Fosravuconazole | 59.4 (60/101) | 49.2–69.1 | <0.001 |
Placebo | 5.8 (3/52) | 1.2–15.9 |
Chagas Disease
Fosravuconazole has also been evaluated for its effectiveness in treating chronic indeterminate Chagas disease. A proof-of-concept study compared fosravuconazole with benznidazole, revealing that both drugs effectively cleared Trypanosoma cruzi DNA in PCR tests; however, only benznidazole sustained this effect over a longer follow-up period . The transient nature of parasite clearance with fosravuconazole indicates potential limitations for its use as monotherapy.
Safety Profile
Fosravuconazole is noted for its favorable safety profile. Clinical trials have shown that it has a lower incidence of adverse effects compared to traditional antifungal therapies. The absence of significant interactions with hepatic metabolic enzymes further supports its safety in polypharmacy contexts .
Case Studies and Long-Term Efficacy
Long-term follow-up studies indicate that re-administration of fosravuconazole remains effective and safe for elderly patients experiencing recurrent infections . This suggests that fosravuconazole can be a viable option for chronic conditions requiring ongoing management.
Propiedades
IUPAC Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTNEMZCCLUTNX-NPMXOYFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N5O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188627 | |
Record name | Fosravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351227-64-0 | |
Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosravuconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosravuconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSRAVUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of fosravuconazole?
A1: Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []
Q2: Does fosravuconazole have a different mechanism of action compared to other azole antifungals?
A2: No, fosravuconazole shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]
Q3: What is the molecular formula and weight of fosravuconazole?
A3: The molecular formula of fosravuconazole L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.
Q4: What is known about the stability of fosravuconazole formulations?
A4: While specific details about the stability of different fosravuconazole formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]
Q5: What is the pharmacokinetic profile of fosravuconazole?
A5: Fosravuconazole demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of fosravuconazole, has a longer half-life compared to itraconazole. []
Q6: Does food intake affect the absorption of fosravuconazole?
A6: Unlike itraconazole, fosravuconazole is not affected by food intake, making it a more convenient treatment option. []
Q7: What types of fungal infections has fosravuconazole shown efficacy against in clinical trials?
A7: Fosravuconazole has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]
Q8: What is the efficacy of fosravuconazole compared to other antifungal treatments for onychomycosis?
A8: In a placebo-controlled, double-blind trial, fosravuconazole administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, fosravuconazole achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []
Q9: Are there known cases of fosravuconazole resistance?
A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to fosravuconazole's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []
Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of fosravuconazole?
A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] Fosravuconazole, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]
Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring fosravuconazole treatment response in eumycetoma?
A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with fosravuconazole. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []
Q12: What are the main alternatives to fosravuconazole for treating onychomycosis?
A12: Alternatives to fosravuconazole for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.